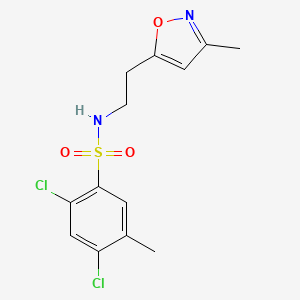

2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O3S/c1-8-5-13(12(15)7-11(8)14)21(18,19)16-4-3-10-6-9(2)17-20-10/h5-7,16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQPFBCOMKWSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of dichlorobenzene and isoxazole moieties, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 359.25 g/mol.

Antimicrobial Properties

Sulfonamides, including this compound, have been recognized for their antimicrobial properties. They function primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation.

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Recent investigations suggest that this compound may also possess anti-inflammatory properties. Studies indicate that it can modulate pro-inflammatory cytokine production, potentially offering therapeutic benefits in conditions characterized by excessive inflammation such as rheumatoid arthritis .

The mechanism by which this compound exerts its effects involves the inhibition of key enzymatic pathways:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for the synthesis of folate in bacteria, and its inhibition leads to impaired nucleic acid synthesis.

- Modulation of Cytokine Release : The compound appears to influence the signaling pathways involved in the release of cytokines, potentially affecting immune response and inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections where conventional antibiotics fail .

- Inflammation Model : In a murine model of inflammation, administration of this sulfonamide led to a marked reduction in inflammatory markers compared to control groups. This suggests a promising avenue for further research into its use as an anti-inflammatory drug .

Data Tables

| Biological Activity | Target Pathway | Effect |

|---|---|---|

| Antibacterial | Dihydropteroate Synthase | Inhibition of bacterial growth |

| Anti-inflammatory | Cytokine signaling pathways | Reduction in pro-inflammatory cytokines |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Mechanism of Action : The compound selectively inhibits CA IX with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating its efficacy against various cancer cell lines such as MDA-MB-231 . The induction of apoptosis was significantly noted, with a reported increase in annexin V-FITC positive cells by 22-fold compared to controls.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and anti-biofilm activities. Inhibition of carbonic anhydrases in bacteria interferes with their growth, making this compound a candidate for developing new antimicrobial agents .

- Case Study : A study demonstrated that certain benzenesulfonamide derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial metabolic pathways by targeting specific enzymes .

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been extensively studied. Notably, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant targets in treating diabetes and Alzheimer's disease respectively .

- Research Findings : New sulfonamide derivatives were synthesized and screened for their inhibitory effects on these enzymes, showing potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Data Tables

| Application Area | Target Enzyme/Pathway | IC50 Values | Effectiveness |

|---|---|---|---|

| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 nM | Induces apoptosis |

| Antimicrobial | Bacterial Carbonic Anhydrases | Not specified | Inhibits bacterial growth |

| Enzyme Inhibition | α-Glucosidase | Not specified | Potential for T2DM treatment |

| Acetylcholinesterase | Not specified | Potential for AD treatment |

Chemical Reactions Analysis

Key Reaction Conditions:

Mechanistic Insight :

The sulfonyl chloride reacts with the primary amine via a two-step process:

-

Nucleophilic attack by the amine on the electrophilic sulfur atom.

-

Deprotonation and elimination of HCl to form the sulfonamide bond .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dichloro-5-methylbenzene ring can undergo further substitution reactions:

-

Chlorine Replacement : The para-chloro group (relative to the sulfonamide) may undergo nucleophilic substitution with amines or alkoxides under catalytic conditions .

-

Methyl Group Oxidation : The 5-methyl substituent could be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Isoxazole Ring Modifications

The 3-methylisoxazole moiety is generally stable under mild conditions but can participate in:

-

Ring-Opening Reactions : Under strong reducing agents (e.g., LiAlH₄), the isoxazole ring may open to form β-enaminonitriles .

-

Cycloadditions : The isoxazole’s conjugated diene system can engage in Diels-Alder reactions with electron-deficient dienophiles .

Cross-Coupling Reactions

The dichlorinated benzene ring may serve as a substrate for palladium-catalyzed cross-coupling:

| Reaction Type | Conditions | Example from Literature |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl halides |

Biological Activity and Derivatization

While not a direct reaction, structural analogs of this compound exhibit:

-

Kinase Inhibition : Similar benzenesulfonamides show activity against EGFR and Cas9 enzymes via hydrogen bonding with key residues .

-

Anticancer Properties : Derivatives with substituted isoxazoles demonstrate cytotoxic effects in cell lines (IC₅₀: 1–10 μM) .

Stability and Degradation

Comparison with Similar Compounds

N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamides ()

- Key Differences : The benzo[d]isoxazole core replaces the benzene ring in the target compound, introducing an additional fused heterocyclic system. Substituents like ethanesulfonamide (e.g., compound 11a ) contrast with the dichloro-methylbenzenesulfonamide group in the target.

- Synthetic Parallels : Both compounds utilize sulfonyl chloride intermediates and pyridine-mediated coupling, though reaction times and purification methods vary due to substituent complexity .

Ethyl Benzoate Derivatives ()

- Key Differences: Compounds like I-6501 and I-6502 feature ethyl benzoate cores linked to 3-methylisoxazol-5-ylamino via pentylthio/pentyloxy chains. These lack the sulfonamide group but retain the isoxazole motif, suggesting divergent biological targets (e.g., esterase vs. sulfonamide-associated enzymes) .

4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide ()

- Key Differences: This analog substitutes the dichloro-methylbenzene ring with a single chloro group and replaces the ethyl linker with a methylene bridge.

Substituent Effects on Bioactivity

Q & A

Q. Example Yield Comparison

| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | DCM, pyridine, 43°C | 85 | >95% | |

| 2 | Ethanol reflux | 72 | 90% |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key variables include:

- Solvent Choice: Use DMF or DCM for better solubility of sulfonyl chlorides .

- Temperature: Maintain 40–50°C to balance reactivity and side-product formation .

- Catalysts: Add catalytic iodine or AlCl3 to enhance cyclization efficiency .

- Work-Up: Neutralize excess acid with NaHCO3 and extract with ethyl acetate to remove polar impurities .

Contradiction Note: reports lower yields (40–55%) with ethanol crystallization, while achieves >80% using DCM/pyridine. This discrepancy highlights the need for solvent optimization .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm), isoxazole methyl (δ 2.3 ppm), and sulfonamide NH (δ 10.2 ppm) .

- HRMS: Validate molecular weight (e.g., [M+H]+ = 401.05 g/mol for C14H15Cl2N2O3S) .

- TLC: Monitor reaction progress using ethyl acetate/hexane (1:1, Rf ~0.7) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variation of Substituents: Replace the 3-methylisoxazole moiety with other heterocycles (e.g., thiazole or pyridine) to assess bioactivity changes .

- Docking Studies: Use Glide docking (Schrödinger Suite) to predict binding to targets like BRD4 or COX-2. Constrain hydrogen bonds to key residues (e.g., Asn140 in BRD4) .

- In Vitro Assays: Test inhibition of enzymes (e.g., HDAC or kinases) using Alphascreen or TSA (thermal shift assays) to correlate structural modifications with activity .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Purity Verification: Re-test compounds with ≥95% HPLC purity to exclude confounding effects from impurities .

- Assay Reproducibility: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Meta-Analysis: Compare IC50 values across studies using PubChem BioActivity data (e.g., notes trifluoromethyl groups enhance agrochemical activity) .

Basic: What solvent systems are suitable for solubility and stability testing?

Methodological Answer:

- Solubility: Test in DMSO (for stock solutions) and PBS (pH 7.4) for biological assays. reports solubility >10 mg/mL in DMSO .

- Stability: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., <5% degradation indicates suitability for long-term storage) .

Advanced: What alternative purification methods exist beyond column chromatography?

Methodological Answer:

- Crystallization: Use acetonitrile or ethanol for high-purity crystals (melting point 198–200°C per ) .

- Prep-HPLC: Employ a C18 column with acetonitrile/water gradients (e.g., 60:40 → 90:10 over 20 min) .

Advanced: How to model the compound’s interactions with biological targets computationally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.